3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione
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Overview
Description
3-Ethyl-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is a heterocyclic compound that features an isoxazole ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-ethyl-5,7-dimethylisoxazole with a suitable pyrimidine derivative under acidic or basic conditions to facilitate ring closure and formation of the fused heterocycle .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Ethyl-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another fused heterocycle with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with additional nitrogen atoms in the ring system.
Thioglycoside derivatives: Compounds with sulfur-containing glycosidic linkages.
Uniqueness
3-Ethyl-5,7-dimethylisoxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione is unique due to its specific substitution pattern and the presence of both isoxazole and pyrimidine rings. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for drug design and material science .
Properties
CAS No. |
65183-73-5 |
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Molecular Formula |
C9H11N3O3 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
3-ethyl-5,7-dimethyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione |
InChI |
InChI=1S/C9H11N3O3/c1-4-5-6-7(10-15-5)11(2)9(14)12(3)8(6)13/h4H2,1-3H3 |
InChI Key |
LNJAXYABVMXDKN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=NO1)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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